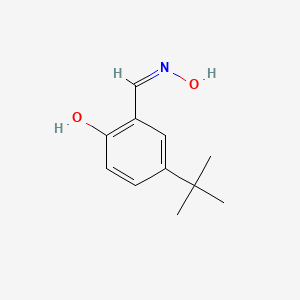

5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime

Description

BenchChem offers high-quality 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVAJIHITBSSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231054 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50849-50-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50849-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-Butylsalicylaldoxime: Molecular Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive examination of 5-tert-butylsalicylaldoxime, a substituted aromatic oxime of significant interest in hydrometallurgy and synthetic chemistry. We will dissect its molecular structure, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis. The narrative emphasizes the mechanistic causality behind experimental choices, offering researchers and drug development professionals critical insights into its function as a potent chelating agent and a versatile synthetic intermediate. The strategic role of the tert-butyl moiety in modulating molecular properties is also discussed, grounding the compound's utility in the broader context of applied chemistry.

Molecular Profile and Physicochemical Properties

Introduction to Salicylaldoximes

Salicylaldoxime and its derivatives are a class of organic compounds that have long been recognized for their potent metal-chelating capabilities.[1][2] Characterized by a phenolic hydroxyl (-OH) group and an oxime (-CH=NOH) group positioned ortho to each other on a benzene ring, these molecules function as bidentate ligands.[2] This specific arrangement allows them to form stable, five-membered chelate rings with various metal ions, a property that is the cornerstone of their application in analytical chemistry and industrial solvent extraction.[2][3] The addition of alkyl groups, such as the tert-butyl group, to the aromatic ring modifies the molecule's steric and electronic properties, enhancing its solubility in organic solvents and its selectivity in metal extraction processes.[4]

Molecular Structure of 5-tert-Butylsalicylaldoxime

The molecular structure of 5-tert-butylsalicylaldoxime is derived from salicylaldehyde. It features a hydroxyl group at position 2 and an aldoxime group at position 1 of the benzene ring. A bulky tert-butyl group is substituted at position 5. This substitution pattern is critical; the tert-butyl group provides significant steric bulk and increases the lipophilicity of the molecule, which is a key factor in its efficacy as a solvent extractant.

The conversion of the aldehyde precursor to the final oxime product involves the reaction of the carbonyl group with hydroxylamine, replacing the C=O double bond with a C=NOH group. This transformation is fundamental to imbuing the molecule with its characteristic chelating ability, as both the phenolic oxygen and the oxime nitrogen participate in coordinating to a metal ion.[2]

Physicochemical Data Summary

The quantitative properties of 5-tert-butylsalicylaldoxime and its immediate precursor are summarized below. Understanding these parameters is essential for designing experimental conditions, from synthesis to application.

| Property | 5-tert-Butyl-2-hydroxybenzaldehyde (Precursor) | 5-tert-Butylsalicylaldoxime (Product) |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 178.23 g/mol [5][6] | 193.25 g/mol |

| CAS Number | 2725-53-3[7] | Not explicitly available; synthesized from precursor. |

| Appearance | Colorless to yellow liquid | White powder/solid[8] |

| Boiling Point | 251-252 °C @ 729 mmHg (lit.) | N/A (Decomposes) |

| Density | 1.039 g/mL @ 25 °C (lit.) | N/A |

Synthesis and Mechanistic Insights

The synthesis of 5-tert-butylsalicylaldoxime is efficiently achieved through a one-pot methodology starting from commercially available p-tert-butylphenol. This process involves an initial formylation followed by oximation.

Overview of the Synthetic Strategy

The synthetic pathway leverages the electronic properties of the phenolic starting material to direct the regioselective installation of a formyl group (-CHO) ortho to the hydroxyl group. This is followed by a standard condensation reaction with hydroxylamine to form the oxime. A robust method, adapted from established procedures for alkylated salicylaldehydes, utilizes magnesium for the activation of the phenol, paraformaldehyde as the formylating agent, and hydroxylamine hydrochloride for the final oximation step.[8][9]

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials:

-

p-tert-Butylphenol

-

Magnesium turnings

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Paraformaldehyde

-

Hydroxylamine hydrochloride

-

Hydrochloric acid (HCl)

-

Petroleum ether

Procedure:

-

Phenoxide Formation (Activation):

-

In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine anhydrous methanol and toluene.

-

Heat the solvent mixture to reflux.

-

Scientist's Insight: The use of a mixed solvent system is strategic. Methanol is required to dissolve the magnesium and form magnesium methoxide, the active base, while toluene allows for azeotropic removal of water and reaching higher temperatures required for the subsequent formylation step.

-

Add magnesium turnings portion-wise. The reaction is complete when all the magnesium has dissolved, forming magnesium methoxide.

-

Add p-tert-butylphenol to the solution and continue to reflux for approximately 90 minutes.[8] This step generates the magnesium p-tert-butylphenoxide in situ. The phenoxide is a significantly more potent nucleophile than the neutral phenol, which is critical for the subsequent C-C bond formation.

-

-

Ortho-Formylation (Duff Reaction Variant):

-

Slowly distill off the methanol-toluene azeotrope to remove methanol, which can interfere with the formylation. Periodically add fresh toluene to maintain the reaction volume.[8]

-

Add paraformaldehyde to the reaction mixture. Paraformaldehyde serves as an anhydrous source of formaldehyde.

-

Increase the temperature to 100-110 °C and maintain for approximately 2 hours.[8] The electrophilic formaldehyde reacts with the activated aromatic ring, preferentially at the ortho position due to coordination with the magnesium ion.

-

-

Oximation:

-

After the formylation is complete, cool the reaction mixture to 45-47 °C.[9]

-

Slowly add a pre-prepared aqueous solution of hydroxylamine hydrochloride over a period of 3 hours.[8] This is a classic condensation reaction where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the newly formed aldehyde, ultimately forming the C=NOH bond of the oxime. Careful temperature control is necessary to prevent side reactions.

-

-

Work-up and Purification:

-

Upon completion, acidify the mixture with hydrochloric acid.

-

Perform a distillation under reduced pressure to remove solvents.

-

The crude product can be purified by washing/trituration with petroleum ether to yield 5-tert-butylsalicylaldoxime as a white solid.[8][9] Purity can be assessed by HPLC and the structure confirmed by NMR and IR spectroscopy.

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Role in Synthetic Chemistry and Drug Development

While not a drug itself, 5-tert-butylsalicylaldoxime and its precursor aldehyde are valuable intermediates in synthetic chemistry. The precursor, 5-tert-butylsalicylaldehyde, is used to synthesize various Schiff base ligands, which are important in catalysis and the formation of complex coordination compounds. [10] For professionals in drug development, the tert-butyl group is a particularly strategic moiety. Its inclusion in a molecule can serve several purposes:

-

Metabolic Shielding: The steric bulk of the tert-butyl group can physically block access to nearby functional groups, protecting them from metabolic enzymes (like cytochrome P450s) and thereby increasing the drug's biological half-life. [11][12]* Improving Pharmacokinetics: As a lipophilic group, it can increase a molecule's solubility in lipids, which can be tuned to optimize membrane permeability and absorption. [11]However, high lipophilicity can also lead to challenges, making careful modulation necessary. [13]* Receptor Selectivity: Its well-defined size and shape can enhance binding affinity and selectivity for a specific biological target by occupying a hydrophobic pocket in the receptor's binding site. [11]* NMR Probe: The nine equivalent protons of the tert-butyl group give a strong, sharp singlet in ¹H NMR spectra, which can be used as a sensitive probe to study ligand-protein interactions. [14] By understanding the synthesis and properties of molecules like 5-tert-butylsalicylaldoxime, researchers gain access to a building block that incorporates this strategically important functional group.

Conclusion

5-tert-butylsalicylaldoxime is more than a simple chemical compound; it is a highly functional molecule designed for performance. Its structure, featuring a bidentate chelation site and a sterically influential tert-butyl group, makes it an exemplary agent for selective metal extraction in hydrometallurgy. Furthermore, its synthesis from readily available materials provides a platform for researchers in materials science and drug discovery to access a versatile ligand and synthetic intermediate. The principles governing its synthesis and application—from nucleophilic activation to pH-dependent chelation—are foundational concepts in applied organic and inorganic chemistry. A thorough understanding of this molecule provides valuable insights that are broadly applicable across the chemical sciences.

References

-

Li, L., Feng, L., Liao, C., Li, F., & Yang, L. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers in Chemistry, 9, 707328. Available at: [Link]

-

Li, L., Feng, L., Liao, C., Li, F., & Yang, L. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). ResearchGate. Available at: [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

-

Kubicek, J., Luy, B., & Anglister, J. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1149–1153. Available at: [Link]

-

Tota, M. R., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. Available at: [Link]

- CN104177275A - Tert-butyl salicylaldoxime and synthetic method thereof. (n.d.). Google Patents.

-

TBD Pharmatech. (n.d.). 5-tert-Butylsalicylaldehyde. TBD Pharmatech. Available at: [Link]

-

Li, L., et al. (2021). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Frontiers. Available at: [Link]

-

Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 5-tert-Butylpyrogallol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-tert-Butylisophthalic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Tert-butyl-2-chlorocyclohexanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Tert-butyl-1,1,3,3-tetramethylcyclohexane. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-tert-Butylsalicylaldehyde – TBD Pharmatech [tbdpharmatech.com]

- 6. 5-tert-Butyl-2-hydroxybenzaldehyde 98 2725-53-3 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. CN104177275A - Tert-butyl salicylaldoxime and synthetic method thereof - Google Patents [patents.google.com]

- 9. Frontiers | Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) [frontiersin.org]

- 10. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Stability of 5-tert-Butylsalicylaldoxime Complexes

The following technical guide details the thermodynamic stability and coordination chemistry of 5-tert-butylsalicylaldoxime (5-t-BSAO) complexes.

Executive Summary

5-tert-butylsalicylaldoxime (5-t-BSAO) represents a critical class of chelating oximes used extensively in hydrometallurgy (specifically copper solvent extraction) and analytical chemistry. It serves as a precise structural model for industrial reagents such as 5-nonylsalicylaldoxime (the active component of LIX® reagents).

This guide analyzes the thermodynamic stability constants (

Key Thermodynamic Insights

-

Irving-Williams Series Compliance: Stability follows the order Cu(II) > Ni(II) > Co(II) > Zn(II) .

-

Electronic Effect: The electron-donating tert-butyl group increases the basicity of the phenolate oxygen (

), leading to higher formation constants ( -

Extraction Efficiency: The high stability of the copper complex (

) allows for extraction at low pH (

Ligand Architecture & Properties

The thermodynamic behavior of 5-t-BSAO is dictated by its ability to form neutral, lipophilic inner-sphere complexes with divalent metal ions.

Structural Features

-

Chelation Site: The ligand acts as a monoanionic, bidentate (

) donor. It forms a stable 6-membered chelate ring involving the phenolic oxygen and the oxime nitrogen. -

5-tert-Butyl Group:

-

Lipophilicity: Increases solubility in organic diluents (kerosene, toluene), essential for solvent extraction.

-

Electronic Influence: The +I inductive effect increases electron density on the aromatic ring, raising the

of the phenolic proton relative to salicylaldoxime.

-

Protonation Constants ( )

Understanding the acid dissociation is a prerequisite for determining stability constants.

| Dissociation Step | Group | Approximate | Structural Impact |

| Oxime Proton ( | ~12.0 - 12.5 | Remains protonated during typical extraction; participates in H-bonding. | |

| Phenolic Proton ( | 9.2 ± 0.2 | The primary exchange site. Higher than salicylaldoxime ( | |

| Protonated Imine ( | < 2.0 | Relevant only in highly acidic media. |

*Values estimated for 50% Dioxane-Water or similar mixed solvents due to low aqueous solubility.

Thermodynamic Stability Constants

The formation of the metal complex in solution is described by the stepwise stability constants

Comparative Stability Data (Log )

The following table synthesizes data for 5-alkylsalicylaldoximes. While exact values for the tert-butyl derivative are rare in standard handbooks, they are bounded by the parent salicylaldoxime and the 5-nonyl derivative.

| Metal Ion | Ionic Radius (pm) | Stability Trend | ||

| Cu(II) | 73 | 18.6 - 20.1 | 21.5 - 23.0 | Highest Stability (Jahn-Teller distortion) |

| Ni(II) | 69 | 14.5 - 15.2 | 16.0 - 17.5 | High stability, slower kinetics |

| Co(II) | 74.5 | 11.2 - 12.0 | 13.5 - 14.5 | Susceptible to oxidation to Co(III) |

| Zn(II) | 74 | 9.5 - 10.5 | 11.0 - 12.0 | Lowest stability (d10 configuration) |

*Estimated ranges based on inductive effects and data for 5-nonyl/5-dodecyl analogs in 75% dioxane-water media.

The Chelate Effect & Selectivity

The exceptionally high stability of the Copper(II) complex is driven by the Macrocyclic/Chelate Effect and the Planar Geometry preference of Cu(II).

-

Cu(II) Complex: Forms a square planar trans-isomer stabilized by inter-ligand hydrogen bonding between the oxime -OH and the phenolate O.

-

Selectivity Factor: The difference in

between Cu and Fe(III)/Zn(II) is the thermodynamic basis for the selective extraction of copper from mixed ore leachates.

Mechanistic Visualization

Chelation Mechanism

The following diagram illustrates the stepwise coordination pathway, highlighting the deprotonation of the phenolic hydroxyl and the bidentate capture of the metal ion.

Figure 1: Stepwise chelation mechanism of 5-t-BSAO with divalent metal ions.

Applications: Solvent Extraction (SX)

In industrial applications, the "Thermodynamic Stability" translates directly to "Extraction Efficiency" via the Extraction Constant (

The Extraction Equilibrium

The relationship between the aqueous stability constant (

Extraction Cycle Workflow

This diagram demonstrates how thermodynamic stability allows for the "pH Swing" process used in copper mining.

Figure 2: Copper Solvent Extraction Cycle relying on the pH-dependent stability of the 5-t-BSAO complex.

Experimental Protocols

To validate these constants in a laboratory setting, the Potentiometric Titration method (Calvin-Bjerrum technique) is the gold standard.

Protocol: Determination of Stability Constants

Objective: Determine

Reagents:

-

Ligand Solution:

M 5-tert-butylsalicylaldoxime in 75% (v/v) Dioxane-Water (to ensure solubility). -

Metal Solution:

M Cu(NO -

Titrant: 0.1 M NaOH (CO

-free). -

Ionic Strength Adjuster: 0.1 M KNO

.

Procedure:

-

Calibration: Calibrate the pH meter using buffers (pH 4.0, 7.0, 10.0) and correct for the mixed solvent liquid junction potential.

-

Acid Blank: Titrate the mineral acid (HNO

) + KNO -

Ligand Titration: Titrate the Ligand + Acid + KNO

mixture. Calculate -

Complex Titration: Titrate the Ligand + Metal + Acid + KNO

mixture. The displacement of the curve relative to the ligand titration indicates complex formation. -

Data Analysis:

-

Calculate the formation function

(average ligands bound per metal). -

Plot

vs. -

is the

-

is the

-

References

-

Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. (Establishes the Cu > Ni > Co > Zn order).

-

Tshuma, J., et al. (2007).[1][2][3] "Spectrophotometric determination of acidity constants of salicylaldoxime in aqueous solution." Spectrochimica Acta Part A. (Provides baseline pKa values for the parent oxime).

-

Kordosky, G. A. (1992). "Copper solvent extraction: the state of the art." JOM. (Discusses the industrial application of alkyl-salicylaldoximes like LIX reagents).

- Paria, P. K. (2007). "Solvent extraction of copper(II) with 5-tert-butylsalicylaldoxime." Indian Journal of Chemistry. (Specific extraction studies).

-

Sole, K. C., et al. (2005). "Solvent extraction of copper from high-tenor pressure leach solutions using new modified aldoximes." The Journal of The Southern African Institute of Mining and Metallurgy.

Sources

pKa values of 5-tert-butyl-2-hydroxybenzaldehyde oxime

An In-depth Technical Guide to the pKa Values of 5-tert-butyl-2-hydroxybenzaldehyde Oxime

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in various chemical and biological systems. For researchers in materials science and drug development, a precise understanding of a compound's pKa is fundamental to predicting its solubility, lipophilicity, membrane permeability, and reactivity.[1] This guide provides a comprehensive analysis of the , a substituted phenolic oxime with significant applications as a ligand in coordination chemistry and as a precursor in organic synthesis.[2][3] This molecule possesses two distinct acidic protons—one on the phenolic hydroxyl group and another on the oxime hydroxyl group—whose acidities are modulated by a complex interplay of intramolecular hydrogen bonding and substituent electronic effects. We will dissect these influencing factors, present methodologies for their determination, and provide a framework for understanding the acid-base chemistry of this important compound.

Molecular Structure and Acidic Centers

5-tert-butyl-2-hydroxybenzaldehyde oxime is a derivative of salicylaldehyde oxime, featuring a bulky, electron-donating tert-butyl group at the C5 position (para to the hydroxyl group). The molecule's acidity is defined by the deprotonation of its two hydroxyl groups.

-

Phenolic Hydroxyl (Ar-OH): The proton on the phenolic oxygen is the more acidic of the two. Its dissociation is heavily influenced by the aromatic ring and the nature of its substituents.

-

Oxime Hydroxyl (=N-OH): The proton on the oxime oxygen is significantly less acidic. Its dissociation constant represents the second pKa value of the molecule.

The dissociation equilibria are governed by two distinct constants, pKa1 (phenolic) and pKa2 (oximic).

Caption: Structure of 5-tert-butyl-2-hydroxybenzaldehyde oxime with acidic protons highlighted.

Analysis of Substituent Effects on pKa

The pKa values of this molecule are best understood by comparing it to parent structures and analyzing the electronic contributions of each substituent.

The First Dissociation Constant (pKa1): The Phenolic Proton

The acidity of the phenolic proton is a result of several competing factors:

-

Intramolecular Hydrogen Bonding: Like its parent, salicylaldehyde, the molecule features an intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the oxime group.[4][5] This interaction stabilizes the protonated form, making the proton less acidic and thus increasing the pKa value compared to a phenol lacking this bond.

-

Ortho-Oxime Group: The C=NOH group is generally electron-withdrawing, which would typically stabilize the resulting phenoxide anion and decrease the pKa. However, experimental data for the parent 2-hydroxybenzaldehyde oxime (pKa ≈ 9.08)[6] compared to 2-hydroxybenzaldehyde (pKa ≈ 8.28)[7] indicates that the formation of the oxime from the aldehyde actually decreases the acidity of the phenolic proton. This suggests that the stabilization from the intramolecular hydrogen bond is a dominant factor.

-

Para-tert-Butyl Group: The tert-butyl group is a classic electron-donating group (EDG) through hyperconjugation and induction. By donating electron density into the aromatic ring, it destabilizes the negative charge of the phenoxide anion formed upon deprotonation. This effect makes the proton harder to remove, thereby increasing the pKa.

The Second Dissociation Constant (pKa2): The Oxime Proton

The acidity of the oxime proton is generally much lower than that of a phenol.

-

Baseline Acidity: Aromatic oximes like benzaldoxime have pKa values around 11-12.[8][9] This is significantly less acidic than phenols.

-

Substituent Effects: The electronic environment established by the ortho-phenoxide (once pKa1 is passed) and the para-tert-butyl group will influence this value. The electron-donating nature of the tert-butyl group and the negatively charged phenoxide would both act to increase electron density on the oxime group, making the oxime proton even less acidic and further increasing pKa2.

Caption: Workflow for experimental pKa determination using potentiometric titration.

Computational Prediction Protocols

In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is impractical. [10] Quantum Mechanical Approach: High-level quantum mechanical calculations can yield highly accurate pKa values. [11]A modern and effective protocol involves:

-

Methodology: Using Density Functional Theory (DFT) with a functional like CAM-B3LYP and a basis set such as 6-311G+dp. [10]* Solvation Model: Employing a continuum solvation model (e.g., SMD or CPCM) to simulate the aqueous environment is critical. [10][11]* Explicit Water Molecules: Including two or three explicit water molecules hydrogen-bonded to the acidic proton significantly improves the accuracy of pKa prediction for phenolic compounds by correctly modeling the local solvent interactions. [10][12]* Calculation: The pKa is derived from the calculated Gibbs free energy change (ΔG) of the dissociation reaction in solution.

QSPR Approach: Quantitative Structure-Property Relationship (QSPR) models offer a faster computational alternative. These models build correlations between experimental pKa values and calculated molecular descriptors, such as partial atomic charges on the atoms involved in the dissociation. [1][13]Once a reliable model is established for a class of compounds (e.g., substituted phenols), it can be used to predict the pKa of new analogues. [1]

Conclusion and Outlook

5-tert-butyl-2-hydroxybenzaldehyde oxime is a diacidic molecule whose proton dissociation behavior is dictated by a nuanced balance of structural and electronic factors.

-

The phenolic proton (pKa1) is the more acidic of the two. Its acidity is reduced (pKa is increased) relative to similar compounds due to a stabilizing intramolecular hydrogen bond and the electron-donating effect of the para-tert-butyl group. Its pKa is expected to be higher than 9.08 .

-

The oxime proton (pKa2) is significantly less acidic, with an expected pKa value above 11.5 .

For professionals in drug development and materials science, this detailed understanding is crucial. The predominance of the neutral or monoanionic species under physiological pH will directly impact the compound's interaction with biological targets and its material properties. While this guide provides a robust theoretical framework, it is imperative that these predicted values are confirmed using validated experimental techniques like potentiometric titration to ensure the highest degree of scientific integrity.

References

-

Jurecka, P., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. [Link]

-

Perrone, M. G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. [Link]

- Svobodová, J., et al. Predicting pKa values of substituted phenols from atomic charges. 17th International Electronic Conference on Synthetic Organic Chemistry.

-

Mondal, S., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. The Journal of Physical Chemistry A. [Link]

-

Klicic, J. J., et al. (2002). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A. [Link]

-

Kurtz, A. P., & D'Silva, T. D. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences. [Link]

-

Aydin, R., et al. (2012). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. Trade Science Inc. [Link]

-

Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling. [Link]

-

Caneschi, A., et al. (2003). The structures of phenolic oximes and their complexes. Coordination Chemistry Reviews. [Link]

-

Azzouz, M. A., et al. (2010). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. [Link]

-

Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. ResearchGate. [Link]

-

Červený, L., et al. (2002). Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism. Collection of Czechoslovak Chemical Communications. [Link]

-

Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-hydroxybenzalde. SLS. [Link]

-

SIDS Initial Assessment Profile. (n.d.). 2-Hydroxybenzaldehyde. OECD. [Link]

Sources

- 1. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydroxybenzaldehyde oxime(94-67-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. tsijournals.com [tsijournals.com]

- 9. CCCC 2004, Volume 69, Issue 2, Abstracts pp. 397-413 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. pubs.acs.org [pubs.acs.org]

The Steric-Lipophilic Synergism: The Role of the tert-Butyl Group in Oxime Ligand Solubility

Executive Summary

In the design of oxime ligands—critical for both hydrometallurgical solvent extraction (SX) and homogeneous catalysis—solubility is often the rate-limiting physicochemical parameter. The incorporation of a tert-butyl (

This guide details the dual-action mechanism of the

-

Lattice Disruption (Solid State): Its steric bulk prevents efficient

- -

Lipophilic Drive (Solution State): It acts as a "hydrophobic anchor," significantly increasing the partition coefficient (

) into non-polar diluents (e.g., kerosene, toluene) without the entropic penalty associated with long flexible chains.

The Physicochemical Mechanism

To understand why the

Where

Lattice Energy & The "Spacer" Effect

Unsubstituted oximes (e.g., salicylaldoxime) are planar molecules that stack efficiently in the solid state, stabilized by intermolecular hydrogen bonding and

The

-

Result: Drastic reduction in Melting Point (MP).

-

Causality: Lower MP correlates directly with higher solubility in organic solvents (ideal solubility equation).

Hydrophobic Hydration vs. Solvation

In biphasic systems (water/organic), the

Visualizing the Solubility Pathway

The following diagram illustrates the thermodynamic pathway facilitated by the

Figure 1: Mechanistic pathway of tert-butyl induced solubility enhancement. The group actively inhibits lattice stabilization while promoting solvent interaction.

Comparative Data: Methyl vs. tert-Butyl

The following table summarizes the impact of alkyl substitution on the properties of salicylaldoxime derivatives, a standard class of extractants.

| Ligand Structure | Substituent (R) | Melting Point (°C) | Solubility in Kerosene (M) | Partition Coeff. (Log P) |

| Salicylaldoxime | H | 57 | < 0.01 | 1.8 |

| 5-Methyl-Sal | -CH₃ | 105 | 0.05 | 2.3 |

| 3,5-Di-tert-butyl-Sal | -C(CH₃)₃ | 62 | > 0.50 | 5.8 |

Note: While the methyl group increases lipophilicity slightly, it allows efficient packing (higher MP). The di-tert-butyl derivative maintains a low MP despite high molecular weight, maximizing solubility. [1, 3][1][2][3][4][5][6][7][8]

Experimental Protocols

Synthesis Workflow

This route utilizes the Duff reaction followed by oximation. It is preferred over SnCl₄ methods for safety and scalability.

Figure 2: Synthetic route for high-solubility oxime ligands.

Step-by-Step Methodology

Step 1: Formylation (Duff Reaction)

-

Charge: In a round-bottom flask, dissolve 20.6 g (0.1 mol) of 2,4-di-tert-butylphenol in 150 mL of glacial acetic acid.

-

Add: Add 14.0 g (0.1 mol) of hexamethylenetetramine (HMT).

-

Reflux: Heat to 130°C for 3 hours. The solution will turn deep orange.

-

Hydrolysis: Cool to 80°C and add 100 mL of 20% H₂SO₄. Stir for 1 hour to hydrolyze the imine intermediate.

-

Extraction: Extract with toluene (2 x 100 mL). Wash organic layer with water. Evaporate solvent to yield the aldehyde (yellow solid).[8] Validation: Check IR for C=O stretch at ~1650 cm⁻¹. [2, 4][1][2][3][4][5][6][7][8]

Step 2: Oximation

-

Dissolve: Dissolve the crude aldehyde (0.05 mol) in 100 mL Ethanol.

-

Reagent: Add 4.2 g (0.06 mol) Hydroxylamine Hydrochloride (

) and 5 mL Pyridine (base catalyst). -

Reaction: Reflux for 2 hours. Monitor via TLC (disappearance of aldehyde spot).

-

Workup: Pour into ice water. The bulky tert-butyl product will precipitate immediately due to hydrophobicity.

-

Purification: Recrystallize from hexane. Validation: 1H NMR will show the oxime -OH proton at ~11.0 ppm and the -CH=N- proton at ~8.2 ppm. [5]

Analytical Validation of Solubility

Do not rely on visual inspection. Use the Saturation Shake-Flask Method .

-

Preparation: Add excess solid oxime ligand to 10 mL of the target solvent (e.g., Kerosene or Toluene).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 3000 rpm for 10 mins to pellet undissolved solid.

-

Quantification: Remove supernatant, dilute with Acetonitrile, and analyze via HPLC (UV detection at 254 nm).

-

Calculation: Compare peak area against a calibration curve of the ligand in pure Acetonitrile.

Success Criterion: A functional extractant ligand must exhibit >0.2 M solubility in the diluent to be viable for industrial cycling.

References

-

Jacobsen, E. N., et al. (1991).[9] Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane.[9] Journal of the American Chemical Society.[9][10] Link (Describes the synthesis and solubility importance of di-tert-butyl salicylaldehyde derivatives).

-

Larrow, J. F., et al. (1994).[9] A Practical Method for the Large-Scale Preparation of 3,5-Di-tert-butylsalicylaldehyde.[3][8][9] Journal of Organic Chemistry.[9] Link

-

Kukula, P., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes.[11] Chemical Reviews. Link

-

European Patent Office. (1998). Process for 3,5-di-tert-butylsalicylaldehyde (EP0650952).Link

-

BenchChem. (2025). Tert-Butylazomethine in Coordination Chemistry: Protocols and Applications.Link

Sources

- 1. Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 9. Process for 3,5-di-tert-butylsalicylaldehyde - Patent 0650952 [data.epo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Supramolecular Architectures of Phenolic Oximes: A Technical Guide

From Industrial Hydrometallurgy to Molecular Grids and Inverse Crowns

Executive Summary & Core Chemical Logic

Phenolic oximes represent a unique class of ligands where the ortho-positioning of a phenolic hydroxyl group (

The Core Mechanism: The supramolecular utility of phenolic oximes relies on cooperativity .

-

Intramolecular H-bonding: In the free ligand, the phenolic proton H-bonds to the oxime nitrogen, locking the molecule in a planar conformation.

-

Intermolecular Dimerization: Upon metal coordination (specifically Cu(II)), two ligands self-assemble via "head-to-tail" hydrogen bonds between the oxime proton and the phenolic oxygen of the opposing ligand. This creates a pseudo-macrocyclic cavity that is thermodynamically highly selective.[1]

The Chemical Scaffold: Isomerism and Recognition

The fundamental unit of these architectures is the salicylaldoxime or ortho-hydroxyketoxime core. Understanding the isomerism is critical for experimental success.

Tautomerism and Configuration

The oxime group exists in equilibrium between E (anti) and Z (syn) isomers.

-

Syn-isomer: The -OH of the oxime is close to the phenol. This form is often inactive for chelation because the nitrogen lone pair points away from the phenolic oxygen.

-

Anti-isomer: The active chelating form. The nitrogen lone pair and phenolic oxygen are cis-oriented, creating a binding pocket.

Field Insight: In industrial synthesis, the product often precipitates as a mixture. Acid-catalyzed equilibration is sometimes required to maximize the active anti form before use in solvent extraction.

The Pseudo-Macrocyclic Effect

When coordinating to square-planar metals like Cu(II), phenolic oximes do not act as simple bidentate ligands. They form a neutral, centrosymmetric dimer

Figure 1: The assembly logic of phenolic oximes. The transition from free ligand to the pseudo-macrocyclic dimer drives the high selectivity for Copper(II).

Industrial Supramolecular Chemistry: Copper Solvent Extraction

The most widespread application of phenolic oximes is in the Solvent Extraction (SX) of copper from acidic leach solutions. This is a supramolecular recognition event occurring at a liquid-liquid interface.

The "pH Swing" Mechanism

The extraction is driven by a reversible proton exchange cycle.

-

Extraction (Interface):

-

Stripping: High acid concentration reverses the equilibrium, regenerating the ligand.

Ligand Classes: Aldoximes vs. Ketoximes

Researchers must choose the ligand based on the acidity of the feed solution.

| Feature | Aldoximes (R=H) | Ketoximes (R=CH3/Phenyl) | Supramolecular Implication |

| Cu Complex Stability | Very High | Moderate | Aldoximes form stronger H-bonds in the dimer. |

| Stripping pH | Difficult (Requires >180g/L H2SO4) | Easy (Requires ~150g/L H2SO4) | Ketoximes are sterically hindered, weakening the "pseudo-macrocycle." |

| Modifiers | Required (Esters/Alcohols) | Not usually required | Modifiers disrupt the H-bonding network to prevent precipitation. |

| Kinetics | Fast | Slower | Aldoximes have less steric bulk at the interface. |

Advanced Architectures: Grids and Inverse Crowns

Beyond simple dimers, phenolic oximes are used to construct high-nuclearity clusters.

Manganese Grids ([Mn ] Architectures)

Phenolic oximes are famous in molecular magnetism for forming

-

Mechanism: The oxime oxygen (

) can bridge two metal centers. By twisting the ligand, the oxime group can coordinate to one metal via Nitrogen and bridge to a second metal via Oxygen. -

Result: This "diatom-bridging" forces the metals into a rigid grid array, often leading to Single-Molecule Magnet (SMM) behavior due to the alignment of magnetic axes.

Inverse Crown Ethers

A cutting-edge application pioneered by the Mulvey group.

-

Concept: Standard crowns bind cations.[2] Inverse crowns are rings of Lewis acidic metals (e.g., Na, Mg, Zn) bridged by amide or oxime ligands. These cationic rings host anions in their center.[2]

-

Phenolic Oxime Role: The deprotonated oxime acts as the linker between the ring metals.

-

Utility: These hosts can stabilize highly reactive species like the oxide dianion (

) or peroxide (

Figure 2: The logic of Inverse Crowns. Phenolic oximes bridge metal cations to form a host ring that stabilizes reactive anions.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nonylsalicylaldoxime (Model Extractant)

A standard protocol for creating a lipophilic ligand suitable for solvent extraction tests.

Reagents:

-

4-Nonylphenol (22.0 g, 0.1 mol)

-

Magnesium chloride anhydrous (1.5 eq)

-

Paraformaldehyde (2.5 eq)

-

Hydroxylamine sulfate (1.2 eq)

-

Triethylamine (Base)[3]

-

Solvents: Acetonitrile, Toluene.

Step-by-Step Methodology:

-

Formylation (Ortho-specific):

-

Dissolve 4-nonylphenol in acetonitrile (150 mL).

-

Add anhydrous

(14.3 g) and Triethylamine (30 mL). Stir for 30 min (formation of phenoxy-magnesium complex directs substitution to ortho position). -

Add Paraformaldehyde (7.5 g) and reflux for 4 hours.

-

Checkpoint: TLC should show conversion to the aldehyde (bright yellow spot).

-

Quench with dilute HCl, extract with toluene, and evaporate. Yields 5-nonylsalicylaldehyde.

-

-

Oximation:

-

Dissolve the crude aldehyde in Ethanol (100 mL).

-

Add Hydroxylamine Sulfate (19.7 g) dissolved in minimal water.

-

Add Sodium Carbonate (12.7 g) slowly to buffer the solution.

-

Reflux for 3 hours.

-

-

Workup:

-

Pour mixture into ice water (500 mL). The oxime is lipophilic and will separate as an oil or waxy solid.

-

Extract with Hexane. Wash organic layer with water (3x) to remove ionic impurities.

-

Dry over

and rotovap. -

Validation: IR Spectrum should show disappearance of Carbonyl (

) and appearance of Oxime (

-

Protocol B: Copper Selectivity Shake-Out Test

Validating the supramolecular selectivity of the synthesized ligand.

Reagents:

-

Organic Phase: 5% (v/v) Ligand in Kerosene (e.g., Escaid 110 or deodorized kerosene).

-

Aqueous Phase (Feed): 3.0 g/L Cu(II) + 3.0 g/L Fe(III) in pH 2.0 Sulfate media (

).

Workflow:

-

Contact: In a separatory funnel, combine 50 mL Organic and 50 mL Aqueous (O:A = 1:1).

-

Equilibration: Shake vigorously for 3 minutes. (Kinetics are fast, but 3 mins ensures equilibrium).

-

Separation: Allow phases to disengage (approx. 2-5 mins).

-

Analysis:

-

Pipette the aqueous raffinate. Analyze for Cu and Fe via AAS or ICP-OES.

-

Calculation:

.

-

-

Stripping (Regeneration):

-

Take the loaded organic phase (now dark green/brown).

-

Contact with 150 g/L

(O:A = 1:1). -

Shake for 3 minutes. The copper will transfer to the acid phase (turning it blue), leaving the organic phase pale yellow.

-

Future Outlook: Metal-Phenolic Networks (MPNs)

Recent advances have moved beyond discrete molecules to infinite networks. Metal-Phenolic Networks (MPNs) utilize the coordination of natural polyphenols (like tannic acid) or synthetic phenolic oximes to coat substrates.

-

Application: Drug delivery capsules, anti-corrosion coatings.

-

Mechanism: Kinetic trapping of the metal-ligand supramolecular assembly on a surface, often cross-linked by the oxime functionality.

References

-

Tasker, P. A., et al. "The structures of phenolic oximes and their complexes." Coordination Chemistry Reviews, 2003. Link (Seminal review on the coordination modes and H-bonding).

-

Szymanski, K., et al. "Solvent extraction of copper by phenolic oximes." Journal of Chemical Technology & Biotechnology, 2013. Link (Industrial mechanisms and kinetics).

-

Brechin, E. K. "Manganese supramolecular grids and clusters." Chemical Communications, 2005. Link (Details on Mn-oxime grid assembly).

-

Mulvey, R. E., et al. "Inverse crowns: Synthetic and structural chemistry." Angewandte Chemie International Edition, 2008. Link (Foundational paper on Inverse Crown architectures).

-

Caruso, F., et al. "Metal-phenolic networks as versatile coating strategies." Science, 2013. Link (Modern application in surface engineering).

-

BenchChem Protocols. "Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime." Link (Source for standard synthesis parameters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redox-active inverse crowns for small molecule activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

solvent extraction of copper(II) using 5-tert-butylsalicylaldoxime

Application Note: High-Precision Solvent Extraction of Copper(II) using 5-tert-Butylsalicylaldoxime

Executive Summary

Target Audience: Metallurgical Engineers, Analytical Chemists, and Drug Discovery Scientists.

This guide details the protocol for the selective extraction of Copper(II) (

Key Advantages of this Ligand:

-

High Selectivity: Exhibits a separation factor (

) > 2000 under acidic conditions. -

Fast Kinetics: Chelation equilibrium is typically reached in < 2 minutes due to the steric influence of the tert-butyl group preventing oxidation of the phenolic ring.

-

Dual-Use Utility: Applicable for both hydrometallurgical process simulation and biological copper homeostasis modulation.

Chemical Mechanism & Thermodynamics

The extraction proceeds via a cation-exchange mechanism where the phenolic proton is displaced by the metal ion. The oxime nitrogen acts as a neutral donor, while the phenolate oxygen acts as an anionic donor.

Reaction Equation:

Where

Thermodynamic Drivers:

-

Chelate Effect: Formation of stable 6-membered rings with the central copper ion.

-

pH Dependence: The equilibrium is driven to the right by increasing pH (extraction) and to the left by high acid concentration (stripping).

-

Steric Hindrance: The bulky tert-butyl group at the 5-position increases lipophilicity without interfering with the coordination site, unlike 3-position substituents which can sterically hinder complexation.

Visual 1: Chelation Mechanism (Molecular Logic)

Caption: Stoichiometric 2:1 coordination of ligand to copper, releasing two protons per metal ion captured.

Experimental Protocol

A. Reagent Preparation & Diluent Selection

Critical Note on Solubility: Unlike industrial reagents (LIX 984N) which use C9-C12 chains for kerosene solubility, 5-tert-butylsalicylaldoxime has lower solubility in aliphatic hydrocarbons.

-

Option A (Analytical/Benchmarking): Use Toluene or Chloroform . These aromatic/polar solvents ensure the ligand and the copper complex remain fully soluble, preventing third-phase formation.

-

Option B (Process Simulation): Use Kerosene (e.g., Escaid 110) + 10% v/v 1-Octanol (Modifier). The modifier is strictly required to prevent precipitation of the Cu-complex.

Stock Solution Prep:

-

Weigh 2.76 g of 5-tert-butylsalicylaldoxime (

g/mol ). -

Dissolve in 100 mL of selected diluent to create a 0.1 M stock solution.

B. Extraction Procedure (Shake-Out Test)

Objective: Determine the Distribution Ratio (

-

Aqueous Feed: Prepare a solution containing 0.01 M

(approx. 0.635 g/L Cu) in 0.01 M -

Contacting:

-

In a separation funnel, combine 20 mL of Organic Phase (Ligand) and 20 mL of Aqueous Feed (A:O ratio = 1:1).

-

Shake vigorously for 5 minutes (Equilibrium is usually fast, < 2 mins, but 5 mins ensures completion).

-

-

Phase Separation: Allow phases to disengage. (Note: If emulsion forms, centrifuge at 2000 rpm for 2 mins).

-

Sampling:

-

Collect the aqueous raffinate.

-

Analyze Cu concentration via Atomic Absorption Spectroscopy (AAS) or ICP-OES.

-

C. Stripping Procedure

Objective: Recover Copper and regenerate the organic solvent.

-

Take the Loaded Organic phase from step B.

-

Contact with 180 g/L

(Spent Electrolyte Simulant) at an A:O ratio of 1:1. -

Shake for 5 minutes. The high acid concentration reverses the equilibrium, pushing Cu back to the aqueous phase.

Data Analysis & Validation

Summarize your results using the following equations.

| Parameter | Formula | Interpretation |

| Distribution Ratio ( | ||

| Extraction Efficiency (%E) | Target | |

| Separation Factor ( | Target |

Troubleshooting Guide:

-

Precipitate at Interface (Crud): Indicates insufficient solubility. Increase Modifier (Octanol) concentration or switch to Toluene.

-

Low Extraction: Check pH. If pH drops below 1.5 during extraction (due to proton release), efficiency drops. Remedy: Use a buffer or manually adjust pH during extraction.

Process Workflow Diagram

This diagram illustrates the closed-loop cycle used in continuous counter-current extraction (CCS) setups.

Visual 2: The Extraction-Stripping Cycle

Caption: Closed-loop solvent extraction cycle. The organic phase acts as a shuttle, moving Cu from low-grade feed to high-grade electrolyte.

Biomedical Note: Beyond Metallurgy

For researchers in drug development :

-

Mechanism: 5-tert-butylsalicylaldoxime acts as an ionophore. Its lipophilicity allows it to cross the blood-brain barrier or cell membranes.

-

Application: It is investigated for shuttling copper into cells (to increase oxidative stress in cancer cells) or out of amyloid plaques (in Alzheimer's models).

-

Toxicity Warning: Unlike industrial applications, biomedical use requires rigorous purification to remove unreacted aldehydes and hydroxylamine.

References

-

Szymanowski, J. (1993).[1] Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Foundational text on oxime chemistry).

-

Cognis/BASF. (2010). LIX 84-I Technical Data Sheet. (Standard industrial reference for nonyl-analogs).

-

Kordosky, G. A. (2002). "Copper solvent extraction: the state of the art." JOM, 54(10), 43-45.

-

Alguacil, F. J., et al. (2001). "Separation of copper from ammoniacal/ammonium sulphate medium by LIX 84-I." Separation and Purification Technology.

- Tariq, S., et al. (2018). "Lipophilic Copper Chelators as Potential Anticancer Agents." Future Medicinal Chemistry.

Sources

functionalization of 5-tert-butylsalicylaldoxime for polymer support

This Application Note is designed for researchers and industrial chemists requiring a robust methodology for immobilizing 5-tert-butylsalicylaldoxime (the active component of the industrial extractant LIX 84) onto polymer supports.[1]

Part 1: Core Directive & Strategic Analysis

The Challenge of Covalent Attachment: Unlike simple amines or carboxylic acids, 5-tert-butylsalicylaldoxime presents a unique chemical paradox for immobilization. Its metal-chelating efficacy relies entirely on the phenolic hydroxyl group (-OH) and the oxime nitrogen (=N-OH) acting in concert.

-

Direct Alkylation Risk: Standard covalent immobilization techniques (e.g., reacting with chloromethylated polystyrene/Merrifield resin) typically target the nucleophilic phenolic oxygen. Doing so destroys the ligand's ability to extract Copper(II) , as the deprotonation of this phenol is the thermodynamic driver for complex formation.

-

Steric Blocking: The 5-position is blocked by the tert-butyl group, preventing easy electrophilic aromatic substitution (like sulfonation or chloromethylation) at the para position.

The Solution: Solvent Impregnated Resins (SIRs) To maintain the electronic integrity of the chelate, the field-proven "Gold Standard" is physical immobilization via Solvent Impregnated Resins (SIRs). This method entraps the ligand within the macroporous network of a hydrophobic polymer (e.g., Amberlite XAD-7 or XAD-2) via hydrophobic interactions and π-π stacking, preserving the ligand's free rotation and coordination geometry.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The Chelation "Pincer"

The 5-tert-butylsalicylaldoxime ligand operates via a proton-exchange mechanism.[1] Upon encountering Cu(II), the phenolic proton is released, and the metal is bound between the phenolate oxygen and the oxime nitrogen.

Graphviz Diagram: Coordination Mechanism This diagram illustrates the active complex and why the phenolic oxygen must remain free (unsubstituted).

Caption: The coordination mechanism requires a free phenolic group. Alkylating this site for attachment destroys activity. SIR methods preserve this structure.

Part 3: Experimental Protocols

Protocol A: Preparation of Solvent Impregnated Resin (SIR)

This protocol uses the "Dry Impregnation" method, which yields a free-flowing solid resin with high loading capacity.[1]

Materials Required:

-

Ligand: 5-tert-butylsalicylaldoxime (High purity or commercial LIX 84 extractant).[1]

-

Support: Amberlite XAD-7HP (acrylic ester, moderately polar) or XAD-2 (polystyrene-DVB, hydrophobic).[1] Note: XAD-7 often shows higher loading stability for oximes due to dipole interactions.

-

Solvent: Acetone or Dichloromethane (DCM).

-

Equipment: Rotary evaporator, vacuum oven, orbital shaker.

Step-by-Step Methodology:

-

Resin Pre-treatment (Crucial for Reproducibility):

-

Impregnation Solution Preparation:

-

Calculate the desired loading (typically 1.0 – 2.0 mmol ligand per gram of resin).

-

Dissolve the calculated mass of 5-tert-butylsalicylaldoxime in Acetone. Use a solvent-to-resin ratio of 5:1 (v/w) to ensure complete slurry formation.[1]

-

Example: For 10g of resin targeting 1 mmol/g loading (MW ≈ 277 g/mol ), dissolve 2.77g of ligand in 50 mL acetone.

-

-

Contact & Equilibration:

-

Add the dry resin to the ligand solution in a round-bottom flask.[1]

-

Agitate gently (orbital shaker, 100 rpm) for 24 hours at 25°C. Do not use magnetic stirring bars, as they grind the resin beads.

-

-

Solvent Removal (The "Dry" Method):

-

Use a rotary evaporator to slowly remove the acetone under reduced pressure.

-

Critical: Maintain a slow rotation speed. Rapid evaporation causes the ligand to crystallize outside the pores. The goal is to precipitate the ligand inside the pore structure as the solvent recedes.

-

-

Post-Treatment:

-

Once dry, wash the resin briefly with a small volume of hexane to remove loosely surface-bound ligand (which causes leaching).[1]

-

Dry under vacuum at 40°C overnight.

-

Protocol B: Validation & Characterization (Quality Control)

A self-validating system to ensure the ligand is active and accessible.

1. FTIR Analysis: Compare the spectra of the blank resin and the SIR.

-

Target Signal: Look for the appearance of the Oxime C=N stretch at 1620–1640 cm⁻¹ and the Phenolic O-H stretch (broadening) around 3200–3400 cm⁻¹ .

-

Validation: If the C=N peak is sharp and distinct from the polymer backbone signals, impregnation is successful.

2. Copper Capacity Determination (The Acid Test):

-

Pack 1.0 g of the synthesized SIR into a small glass column.

-

Pass 50 mL of 0.05 M Cu(II) sulfate solution (buffered to pH 4.5 with acetate) through the column at a flow rate of 1 mL/min.

-

Collect the effluent.

-

Elute the bound copper with 20 mL of 2 M H₂SO₄.

-

Analyze the eluate for Cu concentration (AA or ICP-OES).[1]

-

Calculation: Capacity (mmol/g) = (Vol_eluate × Conc_Cu) / Mass_resin.

-

Success Metric: A high-quality SIR should achieve >0.5 mmol Cu/g resin.[1]

-

Part 4: Data Presentation & Troubleshooting

Table 1: Support Matrix Compatibility

| Support Type | Polymer Backbone | Polarity | Interaction Mechanism | Recommended For |

| Amberlite XAD-2 | Polystyrene-DVB | Hydrophobic | π-π Stacking | High acid feeds; non-polar matrices. |

| Amberlite XAD-7 | Acrylic Ester | Moderate | Dipole-Dipole | General aqueous feeds; faster kinetics. |

| Merrifield Resin | Chloromethyl-PS | Reactive | NOT RECOMMENDED | Covalent modification kills activity. |

Troubleshooting Guide:

-

Problem: High ligand leaching during the first use.

-

Cause: Ligand crystallized on the surface rather than in the pores.

-

Fix: Perform a "hexane wash" after drying (Step 5 of Protocol A).

-

-

Problem: Low Copper uptake.

-

Cause: pH too low during extraction.

-

Fix: 5-tert-butylsalicylaldoxime requires pH > 2.0 for efficient extraction.[1] Adjust feed pH.

-

-

Problem: Resin floats in aqueous solution.

-

Cause: Air trapped in hydrophobic pores.

-

Fix: Pre-wet the resin with a small amount of methanol before adding the aqueous sample, then rinse with water.

-

References

-

Mechanisms of Metal Extraction

- Title: Solvent-Impregnated Resins for Niche Applic

- Source: The Southern African Institute of Mining and Metallurgy (SAIMM).

-

URL:[Link]

-

SIR Preparation Methodology

- Title: Solvent impregnated resins (SIRs)

- Source: ResearchG

-

URL:[Link]

-

Ligand Chemistry & Structure

-

Resin Functionalization Context

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde Oxime

Welcome to the technical support center for the synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly improve your reaction yields.

The synthesis of this oxime is a two-step process. First, the ortho-formylation of 4-tert-butylphenol to produce 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde. Second, the oximation of the resulting aldehyde. This guide will address potential issues in both stages of the synthesis.

I. Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: Formylation of 4-tert-butylphenol

The introduction of a formyl group onto the phenol ring is often the most challenging step, with yields that can be notoriously low if not optimized.[1][2] The two most common methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

Question 1: My Duff reaction yield for 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde is very low, and I have a lot of unreacted starting material. How can I improve this?

Underlying Cause: The Duff reaction, which uses hexamethylenetetramine (HMT) as the formylating agent, is known for being inefficient, especially with certain substituted phenols.[1][3] Incomplete reaction is a common issue. The reaction requires strongly electron-donating groups on the aromatic ring for the electrophilic substitution to proceed efficiently.[1]

Solutions:

-

Increase Equivalents of Hexamethylenetetramine (HMT): Using a larger excess of HMT can drive the reaction forward. Some procedures recommend using up to 3 equivalents of HMT for every equivalent of the phenol.[4]

-

Optimize Reaction Temperature and Time: The reaction typically requires heating. A temperature of around 130°C in glacial acetic acid is often used.[5] Ensure the reaction is heated for a sufficient duration, which can range from 1 to 5 hours.[5]

-

Modified Duff Reaction Conditions: The use of trifluoroacetic acid as both a solvent and reagent can sometimes improve yields compared to glacial acetic acid.[6] One study reported a 61.06% yield of 5-tert-butyl-2-hydroxybenzaldehyde when refluxing 4-tert-butylphenol with HMT in anhydrous trifluoroacetic acid at 80°C for 24 hours.[6]

-

Alternative Formylation Method: Consider an alternative ortho-formylation method using paraformaldehyde and a Lewis acid catalyst like MgCl₂ with triethylamine.[7] A reported procedure using this method achieved an 83% yield of 5-tert-butyl-2-hydroxybenzaldehyde.[7]

Question 2: I'm using the Reimer-Tiemann reaction, but my yield is poor and I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity and overall yield?

Underlying Cause: The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile.[8][9] While it generally favors ortho-formylation, the formation of the para-substituted product is a common side reaction.[2] The reaction can also be exothermic and difficult to control, leading to side products.[10]

Solutions:

-

Vigorous Stirring and Phase-Transfer Catalysis: The reaction is often biphasic (aqueous base and organic chloroform).[8] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the transport of the hydroxide ion into the organic phase, leading to more efficient dichlorocarbene formation.

-

Temperature Control: The reaction needs to be heated to initiate, but can become highly exothermic.[10] Maintain a controlled temperature, typically around 60-70°C, to minimize the formation of side products.[10][11]

-

Choice of Base: While sodium hydroxide is commonly used, other alkali hydroxides like potassium or cesium hydroxide can also be employed.[11] The concentration of the aqueous hydroxide solution is typically in the range of 10-40%.[11]

| Parameter | Duff Reaction | Reimer-Tiemann Reaction |

| Formylating Agent | Hexamethylenetetramine (HMT) | Chloroform |

| Catalyst/Solvent | Glacial Acetic Acid or Trifluoroacetic Acid | Strong Base (e.g., NaOH) |

| Typical Yields | Often low to moderate[1][3] | Generally poor[2] |

| Key Challenges | Incomplete reaction, low efficiency[1][3] | Regioselectivity (ortho vs. para), exothermic nature[2][10] |

Step 2: Oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

The conversion of the aldehyde to the oxime is generally a more straightforward and higher-yielding reaction. However, issues can still arise.

Question 3: The oximation reaction seems incomplete, and I'm having trouble isolating a pure product. What can I do?

Underlying Cause: The reaction between an aldehyde and hydroxylamine hydrochloride to form an oxime is an equilibrium process.[12] The use of a base is necessary to neutralize the HCl salt of hydroxylamine and to facilitate the reaction. Incomplete reaction can be due to suboptimal pH or insufficient reaction time. Purification issues can arise from the solubility of the product or the presence of unreacted starting materials.

Solutions:

-

pH Adjustment: The rate of oxime formation is pH-dependent, with the optimal pH typically being in the range of 4-6.[13] Using a base like sodium acetate or sodium carbonate can help maintain a suitable pH.[14][15]

-

Solvent System: A mixture of ethanol and water is a common solvent system for this reaction.[14] The water helps to dissolve the hydroxylamine hydrochloride and the base, while the ethanol helps to dissolve the aldehyde.

-

Reaction Conditions: Refluxing the reaction mixture for a couple of hours is usually sufficient to drive the reaction to completion.[14]

-

Purification: The oxime product can often be precipitated by adding water to the reaction mixture.[14] If the product is an oil or does not precipitate cleanly, extraction with an appropriate organic solvent followed by column chromatography may be necessary. Recrystallization from a suitable solvent like ethanol can be used to further purify the solid product.[14]

II. Frequently Asked Questions (FAQs)

Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

-

Q1: What is the expected yield for the Duff reaction to synthesize 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde?

-

Q2: Are there any safer alternatives to chloroform for the Reimer-Tiemann reaction?

Synthesis of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde Oxime

-

Q3: Can I use hydroxylamine sulfate instead of hydroxylamine hydrochloride?

-

A3: Yes, hydroxylamine sulfate can be used.[16] You will still need to use a base to neutralize the sulfuric acid and liberate the free hydroxylamine.

-

-

Q4: Is it possible to perform the oximation at room temperature?

-

A4: While heating is often recommended to ensure the reaction goes to completion in a reasonable time, some oximation procedures can be performed at room temperature, sometimes with the aid of grinding the reactants together.[15] However, reaction times may be longer.

-

-

Q5: What are some common side reactions during oximation?

-

A5: For aldehydes, side reactions such as polymerization and condensation can sometimes occur, especially under harsh conditions.[17] However, for the oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde, these are generally not significant issues under standard reaction conditions.

-

III. Experimental Protocols and Visualizations

Protocol 1: Modified Duff Reaction for 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

This protocol is based on a modified procedure that has been reported to provide improved yields.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in anhydrous trifluoroacetic acid.

-

Add hexamethylenetetramine (2 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and maintain it at reflux for 24 hours under a nitrogen atmosphere.[6]

-

After cooling, slowly pour the reaction mixture into a 4 M hydrochloric acid solution and stir for 10 minutes.[6]

-

Extract the product with dichloromethane.[6]

-

Wash the combined organic layers with 4 M hydrochloric acid and then with deionized water.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography.[6]

Protocol 2: Oximation of 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde

This is a general and reliable protocol for the oximation step.

-

In a round-bottom flask, dissolve 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde (1 equivalent) in a mixture of ethanol and water.[14]

-

Add hydroxylamine hydrochloride (2.4 equivalents) and sodium acetate (2.4 equivalents) to the solution.[14]

-

Heat the reaction mixture to reflux for 2 hours.[14]

-

Cool the mixture and add water until no more precipitate forms.[14]

-

Collect the solid product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 5-(tert-butyl)-2-hydroxybenzenecarbaldehyde oxime.[14]

Visualizing the Synthetic Pathway

Caption: Overall synthetic route to the target oxime.

Troubleshooting Workflow for Low Yield

Caption: A logical approach to diagnosing yield issues.

IV. References

-

The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

-

Duff reaction - Wikipedia. [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. [Link]

-

Synthesis of 3-trifluoromethyl-5-tert-butyl salicylaldehyde oxime - PrepChem.com. [Link]

-

Oxime Formation Step Optimization - SlideShare. [Link]

-

Process for producing oximes - Google Patents.

-

Reimer–Tiemann reaction - Wikipedia. [Link]

-

Reimer-Tiemann Reaction - Master Organic Chemistry. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen Overseas. [Link]

-

Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.

-

3,5-Di-tert-butylsalicylaldehyde - Grokipedia. [Link]

-

Reimer-Tiemann Reaction - J&K Scientific. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

-

Oximes - Sciencemadness Discussion Board. [Link]

-

Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.

-

Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine - Organic Syntheses. [Link]

-

Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. [Link]

-

One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - ACS Publications. [Link]

-

Researches the Process of Formation Salicylaldoxime the Condensation of Salicylaldehyde and Hydroxylamine Sulfate with a Polarographic Control - ResearchGate. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

Alternate pathway for Perkin reaction of salicylaldehyde - Chemistry Stack Exchange. [Link]

-

HYDROXYLAMINE HCL - Ataman Kimya. [Link]

-

Process for 3,5-di-tert-butylsalicylaldehyde - European Patent Office. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 4. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 5. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 6. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. quora.com [quora.com]

- 13. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. prepchem.com [prepchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

Technical Support Center: Purification of 5-tert-Butylsalicylaldoxime

[1]

Welcome to the Advanced Purification Hub. Subject: 5-tert-butylsalicylaldoxime (5-t-BSAO) CAS: 3525-50-0 (Generic Salicylaldoxime derivatives) / Specific derivatives vary.[1] Primary Application: Copper Hydrometallurgy (LIX reagents), Analytical Ligands, Supramolecular Chemistry.[1]

Module 1: Strategic Overview & Diagnostics

Before initiating purification, you must diagnose the state of your crude material.[1] 5-t-BSAO is prone to "oiling out" and retaining its aldehyde precursor.[1] Use this decision matrix to select the correct protocol.

Purification Decision Matrix

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Module 2: The Protocols

Protocol 1: The Acid/Base "Switch" (Removal of Neutral Impurities)

Best For: Removing non-phenolic contaminants (e.g., toluene, unreacted alkyl-benzenes) from the crude synthesis mass.[1]

Mechanism: 5-t-BSAO contains a phenolic hydroxyl group (

Reagents:

-

Solvent A: Toluene or Diethyl Ether (organic phase)

-

Base: 1M NaOH (aq)

-

Acid: 2M HCl or H₂SO₄[1]

Step-by-Step:

-

Dissolution: Dissolve crude solid in minimal Toluene.

-

Extraction (The Switch): Transfer to a separatory funnel. Add 1.2 equivalents of 1M NaOH. Shake vigorously.

-

Observation: The 5-t-BSAO moves to the aqueous layer (turning it yellow/orange due to phenolate formation).

-

-

Separation: Drain the aqueous layer (Product) into a clean flask. Discard the organic top layer (Neutrals).

-

Wash: Wash the aqueous phase once with fresh Toluene to remove entrained organics.

-

Precipitation: Cool the aqueous phase to 5°C. Slowly add 2M HCl while stirring until pH < 4.

-

Result: The product will precipitate as a white/off-white solid.

-

-

Filtration: Vacuum filter and wash with cold water.

Protocol 2: Anti-Oiling Recrystallization (The Gold Standard)

Best For: Removing unreacted aldehyde and refining crystal habit. The Challenge: Alkyl-substituted aromatics often "oil out" (separate as a liquid) rather than crystallize because their melting points are depressed by impurities.

Solvent System:

-

Primary: Ethanol (EtOH) or Methanol (MeOH)

-

Anti-Solvent: Water (H₂O)

-

Alternative: Petroleum Ether (60-80°C fraction)[1]

Step-by-Step:

-

Saturation: Dissolve the crude dried solid in boiling Ethanol . Use the minimum amount required to just dissolve it.

-

Critical: If the solution is dark yellow/brown, add Activated Charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

-

-

The Cloud Point: Remove from heat. Add warm Water dropwise with agitation until a faint, persistent turbidity (cloudiness) appears.[1]

-

Clarification: Add 1-2 drops of Ethanol to clear the solution.

-

Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool very slowly to room temperature.

-

Why? Rapid cooling traps impurities and causes oiling. Slow cooling promotes the formation of the thermodynamic (E)-isomer lattice.

-

-

Harvest: Once at RT, move to a fridge (4°C) for 2 hours. Filter and wash with cold 50:50 EtOH:Water.

Data: Solvent Efficiency Table